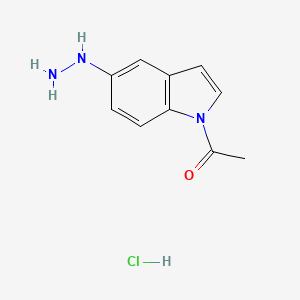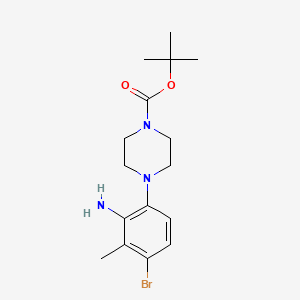
3-(3-Ethynyl-phenyl)-propionic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(3-Ethynyl-phenyl)-propionic acid is an organic compound characterized by the presence of an ethynyl group attached to a phenyl ring, which is further connected to a propionic acid moiety. This compound is of significant interest in various fields of scientific research due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(3-Ethynyl-phenyl)-propionic acid typically involves the following steps:
Starting Material: The synthesis begins with 3-bromo-phenylacetylene.
Sonogashira Coupling: This step involves the coupling of 3-bromo-phenylacetylene with propargyl alcohol in the presence of a palladium catalyst and a copper co-catalyst under an inert atmosphere.
Hydrolysis: The resulting product undergoes hydrolysis to yield this compound.
Industrial Production Methods: In an industrial setting, the production of this compound may involve:
Large-scale Sonogashira Coupling: Utilizing continuous flow reactors to enhance efficiency and yield.
Automated Hydrolysis: Employing automated systems to ensure consistent reaction conditions and product quality.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically forming carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ethynyl group to an ethyl group, altering the compound’s reactivity.
Substitution: The phenyl ring can participate in electrophilic aromatic substitution reactions, introducing various substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Reagents such as bromine (Br₂) or nitric acid (HNO₃) are used under controlled conditions.
Major Products:
Oxidation: Products include 3-(3-Ethynyl-phenyl)-acetic acid and 3-(3-Ethynyl-phenyl)-acetone.
Reduction: The major product is 3-(3-Ethyl-phenyl)-propionic acid.
Substitution: Products vary depending on the substituent introduced, such as 3-(3-Bromo-phenyl)-propionic acid.
Chemistry:
Synthesis of Complex Molecules: Used as a building block in the synthesis of pharmaceuticals and organic materials.
Catalysis: Acts as a ligand in catalytic reactions, enhancing reaction rates and selectivity.
Biology:
Bioconjugation: Utilized in the modification of biomolecules for imaging and therapeutic purposes.
Enzyme Inhibition: Investigated for its potential to inhibit specific enzymes involved in disease pathways.
Medicine:
Drug Development: Explored as a precursor in the synthesis of novel therapeutic agents.
Diagnostic Tools: Used in the development of diagnostic probes for medical imaging.
Industry:
Polymer Science: Incorporated into polymers to impart specific properties such as rigidity and thermal stability.
Material Science: Used in the fabrication of advanced materials with unique electronic and mechanical properties.
Mechanism of Action
The mechanism by which 3-(3-Ethynyl-phenyl)-propionic acid exerts its effects involves:
Molecular Targets: The ethynyl group can interact with various molecular targets, including enzymes and receptors.
Pathways: It can modulate biochemical pathways by binding to active sites or altering the conformation of target molecules.
Comparison with Similar Compounds
- 3-(3-Ethynyl-phenyl)-acetic acid
- 3-(3-Ethynyl-phenyl)-acetone
- 3-(3-Bromo-phenyl)-propionic acid
Comparison:
- Structural Differences: While similar in structure, these compounds differ in the functional groups attached to the phenyl ring.
- Reactivity: The presence of different functional groups influences their reactivity and the types of reactions they undergo.
- Applications: Each compound has unique applications based on its specific chemical properties, making 3-(3-Ethynyl-phenyl)-propionic acid distinct in its versatility and utility.
Properties
Molecular Formula |
C11H10O2 |
|---|---|
Molecular Weight |
174.20 g/mol |
IUPAC Name |
3-(3-ethynylphenyl)propanoic acid |
InChI |
InChI=1S/C11H10O2/c1-2-9-4-3-5-10(8-9)6-7-11(12)13/h1,3-5,8H,6-7H2,(H,12,13) |
InChI Key |
JVGBGWGQUAAALV-UHFFFAOYSA-N |
Canonical SMILES |
C#CC1=CC=CC(=C1)CCC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-[(4,8-Dihydroxy-2,6-dioxabicyclo[3.2.1]octan-3-yl)oxy]-6-(hydroxymethyl)oxane-2,3,5-triol](/img/structure/B12077331.png)



![4-[1-(4-Hydroxy-3,5-dimethylphenyl)-1-phenylethyl]-2,6-dimethylphenol](/img/structure/B12077360.png)








